molecular formula C11H8F3NaO2 B13652892 sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate

sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate

Cat. No.: B13652892
M. Wt: 252.16 g/mol
InChI Key: WCKKAQJPDFRBNH-OTUCAILMSA-M
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Description

Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a methylphenyl group, and a conjugated enolate system, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate enolate, which is then stabilized by the sodium ion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: 4-(4-methylphenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-methylphenyl)-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The enolate system can participate in nucleophilic addition reactions, potentially modifying biological macromolecules and affecting their function.

Comparison with Similar Compounds

    Sodium (2Z)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Lacks the methyl group on the phenyl ring.

    Sodium (2Z)-1,1,1-trifluoro-4-(4-chlorophenyl)-4-oxobut-2-en-2-olate: Contains a chlorine substituent instead of a methyl group.

Uniqueness: Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate is unique due to the presence of both the trifluoromethyl and methylphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H8F3NaO2

Molecular Weight

252.16 g/mol

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C11H9F3O2.Na/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1/b10-6-;

InChI Key

WCKKAQJPDFRBNH-OTUCAILMSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

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